

In-Depth Technical Guide: 4-ethyl-5-propylthiazole (CAS: 57246-61-4)

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Compound of Interest

Compound Name: Thiazole, 4-ethyl-5-propyl-

Cat. No.: B15368053

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 4-ethyl-5-propylthiazole is limited. This guide summarizes the existing data and provides a theoretical framework based on general chemical principles. Further experimental validation is required for any practical application.

Chemical Identity and Physical Properties

4-ethyl-5-propylthiazole is a substituted thiazole derivative. Thiazoles are a class of heterocyclic compounds containing a five-membered ring with one sulfur and one nitrogen atom.^[1] The structure and basic properties of 4-ethyl-5-propylthiazole are summarized below.

Table 1: Chemical and Physical Properties of 4-ethyl-5-propylthiazole

Property	Value	Source
CAS Number	57246-61-4	[1]
Molecular Formula	C ₈ H ₁₃ NS	[2]
Molecular Weight	155.26 g/mol	[2]
IUPAC Name	4-ethyl-5-propyl-1,3-thiazole	[2]
SMILES	<chem>CCCC1=C(N=CS1)CC</chem>	[2]
InChI	InChI=1S/C8H13NS/c1-3-5-8-7(4-2)9-6-10-8/h6H,3-5H2,1-2H3	[2]
Predicted Water Solubility	0.27 g/L	FooDB
Predicted logP	3.37	FooDB
Predicted pKa (Strongest Basic)	3.19	FooDB

Note: Predicted values are computationally derived and have not been experimentally confirmed.

Proposed Synthesis Methodology

While specific experimental protocols for the synthesis of 4-ethyl-5-propylthiazole are not detailed in the available literature, a plausible route is the Hantzsch Thiazole Synthesis. This well-established method involves the reaction of an α -haloketone with a thioamide.[3][4]

Theoretical Experimental Protocol: Hantzsch Synthesis of 4-ethyl-5-propylthiazole

Reactants:

- 1-bromo-3-hexanone: The α -haloketone required for this synthesis. The bromine is on the carbon adjacent to the carbonyl group, and the ethyl and propyl groups are positioned to yield the desired product.

- Thioformamide: The simplest thioamide, providing the nitrogen and sulfur atoms for the thiazole ring.

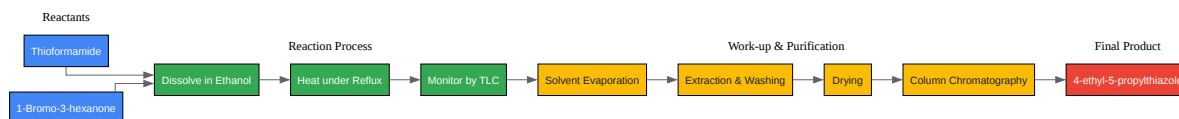
Reaction Scheme:

The sulfur of the thioformamide acts as a nucleophile, attacking the α -carbon bearing the bromine on 1-bromo-3-hexanone. This is followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.

General Procedure:

- Reaction Setup: Equimolar amounts of 1-bromo-3-hexanone and thioformamide are dissolved in a suitable solvent, such as ethanol or a similar polar protic solvent.
- Reaction Conditions: The mixture is typically heated under reflux for several hours to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
- Neutralization and Extraction: The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acidic byproducts, followed by washing with brine.
- Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.
- Purification: The crude 4-ethyl-5-propylthiazole can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Figure 1: Proposed Hantzsch Synthesis Workflow



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Caption: Workflow for the proposed Hantzsch synthesis of 4-ethyl-5-propylthiazole.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for 4-ethyl-5-propylthiazole is not readily available in public databases. For definitive structure confirmation and characterization, the following analyses would be required:

- ^1H NMR (Proton Nuclear Magnetic Resonance): Would show characteristic signals for the ethyl and propyl groups, as well as a singlet for the proton on the thiazole ring.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): Would provide information on the number and types of carbon atoms in the molecule.
- Mass Spectrometry (MS): Would confirm the molecular weight of the compound.
- Infrared Spectroscopy (IR): Would show characteristic absorption bands for the C=N and C-S bonds within the thiazole ring and the C-H bonds of the alkyl substituents.

Biological Activity and Signaling Pathways

There is no published research detailing the biological activity or mechanism of action of 4-ethyl-5-propylthiazole. Thiazole-containing compounds are known to exhibit a wide range of biological activities, but any potential effects of this specific compound would need to be

determined through experimental screening and investigation.[4] As such, there are no known signaling pathways associated with this molecule.

Applications and Future Research

The potential applications of 4-ethyl-5-propylthiazole are currently unknown due to the lack of research. Given the prevalence of the thiazole motif in pharmaceuticals and flavor chemistry, this compound could be a candidate for:

- **Drug Discovery:** As a fragment or lead compound for the development of new therapeutic agents.
- **Flavor and Fragrance Industry:** Thiazole derivatives are known for their unique organoleptic properties.

Future research should focus on:

- **Definitive Synthesis and Characterization:** Performing and documenting a reliable synthesis protocol and obtaining comprehensive spectroscopic data.
- **Biological Screening:** Evaluating the compound's activity in a variety of biological assays to identify any potential therapeutic applications.
- **Toxicological Studies:** Assessing the safety profile of the compound.

Conclusion

4-ethyl-5-propylthiazole (CAS 57246-61-4) is a chemical entity with a defined structure but a significant lack of empirical data in the public domain. This guide provides a summary of the available information and a theoretical framework for its synthesis. It is imperative that any future work on this compound begins with its synthesis and thorough characterization to enable further investigation into its chemical and biological properties.

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